

A Comparative Analysis of Dissolution Profiles for Different Doxylamine Succinate Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Desmethyl Doxylamine

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This guide provides an objective comparison of the dissolution profiles of different formulations containing doxylamine succinate, a first-generation antihistamine commonly used for insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1][2] The following data and experimental protocols are compiled from published in-vitro studies to aid in understanding the performance of these formulations.

Data Presentation: Comparative Dissolution of Doxylamine Succinate Formulations

The dissolution behavior of two distinct European formulations of a fixed-dose combination of doxylamine succinate and pyridoxine hydrochloride (10 mg/10 mg) was evaluated: Xonvea®, a gastro-resistant tablet, and Cariban®, a modified-release hard capsule.[3] The studies aimed to assess the potential impact of their release profiles on their onset of action.[3]

Table 1: Percentage of Doxylamine Dissolved Over Time in Different pH Conditions

Time (minutes)	pH 1.2 (0.1N HCl)	pH 4.5 (Acetate Buffer)	pH 6.8 (Phosphate Buffer)
Xonvea® (Tablet)			
120	0% ^[3]	0% ^[3]	
140 (20 min in pH 6.8)	~100% ^[3]	~100% ^[3]	>90% ^[3]
Cariban® (Capsule)			
120	~23% ^[3]	~20% ^[3]	
180 (60 min in pH 6.8)	46% ^[3]		

Key Observations:

- **Gastro-Resistance:** The Xonvea® gastro-resistant tablets showed no drug release in acidic conditions (pH 1.2 and 4.5), which mimic the stomach's environment.^{[3][4]} This design protects the active ingredients from potential degradation in acidic pH.^[3]
- **Rapid Release in Neutral pH:** Once in a neutral environment (pH 6.8), simulating the intestinal tract, the Xonvea® tablets demonstrated a rapid and almost complete release of doxylamine within approximately 20 minutes.^[3]
- **Modified Release:** The Cariban® modified-release capsules exhibited a partial release of doxylamine in acidic conditions, followed by a slower, incomplete release at pH 6.8.^[3] After a total of three hours, the dissolution of the drug substances from Cariban® was not complete.^[5]
- **Oral Dispersible Tablets:** Other research has focused on developing oral dispersible tablets of doxylamine to achieve rapid drug release. One study reported a formulation (DXMN7) that showed a maximum drug release of 98.21% in 10 minutes.^[6]
- **Fast Dissolving Buccal Films:** To enhance bioavailability, fast-dissolving buccal films of doxylamine succinate have also been formulated.^[7] Studies on these films, using simulated salivary fluid (pH 6.8 phosphate buffer), showed that about 98% of the drug was released.^[8]

Experimental Protocols

The following methodologies were employed in the comparative dissolution studies of Xonvea® tablets and Cariban® capsules:

Dissolution Apparatus:

- An Agilent 708-DS apparatus (or equivalent) was used.[4]
- The USP II (paddles) method was employed at a rotation speed of 50 rpm.[3][5]

Dissolution Media and Procedure:

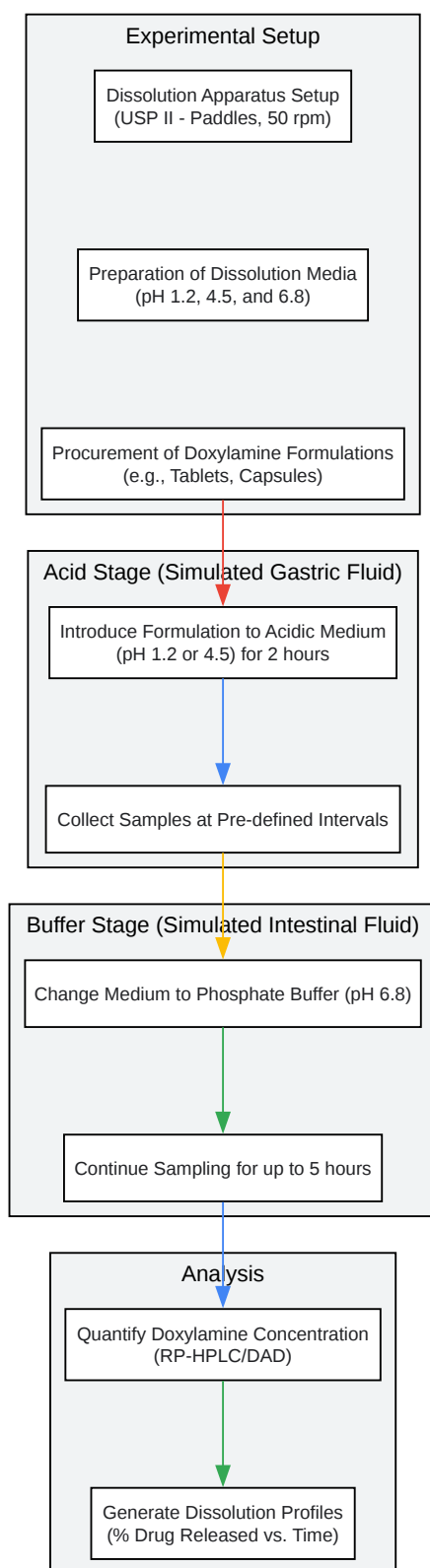
- A two-stage dissolution process was conducted to simulate the gastrointestinal transit.[3][9]
- Acid Stage: The formulations were first tested in an acidic medium for 2 hours. The media used were either 0.1N Hydrochloric Acid (pH 1.2) or an acetate buffer (pH 4.5).[3][4]
- Buffer Stage: Following the acid stage, the medium was changed to a phosphate buffer at pH 6.8 for a period of up to 5 hours.[4]

Sampling and Analysis:

- Samples were collected from the dissolution medium at specific time points.[4]
- The concentration of dissolved doxylamine was measured using Reverse Phase High-Performance Liquid Chromatography with a Photodiode Array Detector (RP-HPLC/DAD).[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative dissolution profiling of doxylamine formulations.



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Caption: Experimental workflow for comparative dissolution studies.

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- To cite this document: BenchChem. [A Comparative Analysis of Dissolution Profiles for Different Doxylamine Succinate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15289076#comparative-dissolution-profiles-of-different-doxylamine-formulations>]

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